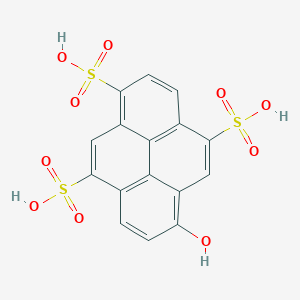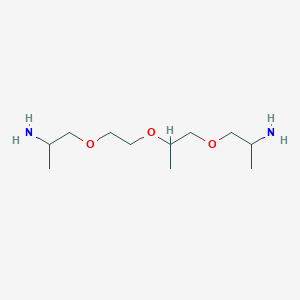
Piperacillin(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperacillin(1-) is a penicillinate anion. It is a conjugate base of a piperacillin.
Aplicaciones Científicas De Investigación
Pharmacokinetics in Special Populations
- Critically Ill Patients with Acute Kidney Injury : Piperacillin's pharmacokinetics were analyzed in critically ill patients with acute kidney injury undergoing sustained low-efficiency diafiltration. The study found specific clearance and concentration-time curve data, indicating a need for adjusted dosing strategies in such patients (Sinnollareddy et al., 2018).
- Patients on Continuous Renal Replacement Therapy : Another study focused on piperacillin concentrations in plasma and subcutaneous tissue in patients treated with continuous renal replacement therapy, revealing lower tissue concentrations and suggesting modified dosing for effective treatment of infections like Pseudomonas aeruginosa (Bue et al., 2020).
Infusion Methods and Tissue Penetration
- Intermittent vs. Continuous Infusion in Porcine Tissue : A study used microdialysis to compare intermittent and continuous infusion of piperacillin in porcine cervical spine tissue. It was observed that continuous infusion resulted in higher time above the minimal inhibitory concentration, suggesting potential benefits for treating certain infections (Petersen et al., 2022).
Piperacillin Formulations and Delivery
- Charged Liposaccharide Complexes for Oral Delivery : Research on enhancing oral delivery of piperacillin through charged liposaccharide complexes was conducted. This approach aimed to overcome the limitation of piperacillin’s poor oral absorption (Violette et al., 2008).
Piperacillin in Combination Therapies
- Piperacillin-Tazobactam for Various Infections : Piperacillin combined with tazobactam has broad-spectrum antibacterial activity, effective against a range of infections including intra-abdominal, urinary tract, and respiratory infections. Studies have explored its efficacy, dosing, and safety in different clinical scenarios (Gin et al., 2007).
Piperacillin in Special Patient Populations
- Preterm Infants : The population pharmacokinetics of piperacillin were studied in preterm infants, revealing important data for dosing in this vulnerable population (Cohen-Wolkowiez et al., 2012).
Immunological Aspects
- Characterization of Piperacillin-Specific T-Cells : Research has been conducted on the T-cell response in piperacillin hypersensitivity, providing insights into the immunological mechanisms behind such reactions (Al-Attar et al., 2014).
Therapeutic Efficacy and Administration Strategies
- Prolonged Infusion for Improved Outcomes : A systematic review and meta-analysis found that prolonged infusion of piperacillin-tazobactam is associated with reduced mortality and improved clinical cure rates in severely ill patients, highlighting the importance of infusion strategies (Rhodes et al., 2017).
Propiedades
Fórmula molecular |
C23H26N5O7S- |
|---|---|
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/p-1/t13-,14-,15+,20-/m1/s1 |
Clave InChI |
IVBHGBMCVLDMKU-GXNBUGAJSA-M |
SMILES isomérico |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |
SMILES canónico |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B1259237.png)

![(2Z,4E,6E)-7-[3,5-ditert-butyl-2-(2,2-difluoroethoxy)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B1259240.png)








![(9R,10S,13R,14R,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1259255.png)


